molecular formula C8H7FN2 B1390534 4-Fluoro-1-methyl-1H-indazole CAS No. 1092961-07-3

4-Fluoro-1-methyl-1H-indazole

Cat. No. B1390534
M. Wt: 150.15 g/mol
InChI Key: CMBZCBOBAXOMTI-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-1H-indazole is a fluorinated indazole heterocyclic aromatic compound . It consists of a fluoride substituent at the 4-position with the pyrazole fused to a benzene ring . It has a molecular weight of 150.16 .


Synthesis Analysis

Indazole derivatives have been synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds . 4-Fluoro-1H-indazole can be further functionalized via nucleophilic aromatic substitution reactions .


Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

The synthesis of indazoles involves various chemical reactions. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .


Physical And Chemical Properties Analysis

4-Fluoro-1-methyl-1H-indazole has a molecular weight of 150.16 . It is a solid at room temperature .

Scientific Research Applications

Fluorination Effects on Pharmacological Properties

A study explored the impact of fluorination on the pharmacological properties of α2-adrenoceptor agonists, focusing on compounds related to 4-Fluoro-1-methyl-1H-indazole. It was found that introducing fluorine to the indazole ring altered both binding affinity and selectivity. Some fluorinated derivatives demonstrated significant hypotensive and bradycardic activities, highlighting their potential in cardiovascular research (Wasilewska et al., 2014).

Inhibition of Lactoperoxidase (LPO)

Research on the inhibitory effects of various indazoles, including 4-fluoro-1H-indazole, on Lactoperoxidase (LPO) revealed that these compounds have strong inhibitory effects. This is relevant for understanding antimicrobial enzyme activities and could impact industries ranging from cosmetics to agriculture (Köksal & Alım, 2018).

Synthetic Applications and Chemical Transformations

Studies in indazole series, including reactions with 4-fluoronitrobenzene, provided insights into chemical transformations involving 4-Fluoro-1-methyl-1H-indazole. This has implications for synthetic chemistry, especially in the development of new compounds and understanding reaction mechanisms (Gale & Wilshire, 1973).

Antitumor Activity

Research into the synthesis and structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, derived from 4-fluoro-1H-indazole, demonstrated its potential in inhibiting the proliferation of certain cancer cell lines. This suggests applications in cancer research and drug development (Hao et al., 2017).

Molecular Docking Studies

Molecular docking studies of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole highlight its significance in medicinal chemistry. Such studies are crucial for drug design and understanding molecular interactions (Balaraju et al., 2019).

Antioxidant Properties

A study on the synthesis and characterization of tetrahydroindazoles, including 4-fluoro-1H-indazole derivatives, evaluated their antioxidant activities. This research contributes to understanding the potential health benefits and applications of these compounds (Polo et al., 2016).

Crystal Structure Analysis

The crystal structure analysis of various fluorinated indazoles, including 4-fluoro-1H-indazole, provides insights into their molecular structure and potential interactions. This information is valuable for designing new materials and drugs (Teichert et al., 2007).

properties

IUPAC Name

4-fluoro-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBZCBOBAXOMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671989
Record name 4-Fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1-methyl-1H-indazole

CAS RN

1092961-07-3
Record name 4-Fluoro-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Richardson - Synfacts, 2023 - thieme-connect.com
… The current report describes a scalable three-step approach to 5-bromo-4-fluoro-1-methyl-1H-indazole (3) starting from an inexpensive trisubstituted benzene derivative that consists of …
Number of citations: 0 www.thieme-connect.com
JI Day, KN Allen-Moyer, KP Cole - The Journal of Organic …, 2023 - ACS Publications
… We chose to undertake a route scouting effort and optimization for 5-bromo-4-fluoro-1-methyl-1H-indazole (Scheme 1, 4), which is used as an intermediate for an active pharmaceutical …
Number of citations: 1 pubs.acs.org
HJ Liu, SF Hung, CL Chen, MH Lin - Tetrahedron, 2013 - Elsevier
A method for the regioselective synthesis of 3-unsubstituted 1-alkyl-1H-indazoles, starting with 2-halobenzonitriles and N-alkylhydrazines, is described. The two-step reaction pathway …
Number of citations: 19 www.sciencedirect.com

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